3-Oxo-OPC8-CoA is primarily sourced from the peroxisomal β-oxidation of fatty acid precursors, particularly through the action of specific enzymes such as OPC8-CoA ligase and acyl-CoA oxidases. It is classified under acyl-CoA derivatives, which are essential for various biochemical reactions in plant metabolism, particularly in signaling pathways related to stress responses and developmental processes.
The synthesis of 3-Oxo-OPC8-CoA involves several key enzymatic steps:
The molecular formula for 3-Oxo-OPC8-CoA is , with a molecular weight of approximately 1043.9 g/mol. The compound features multiple functional groups including ester linkages and a cyclopentane ring structure.
The structural complexity reflects its role in metabolic pathways involving multiple enzymatic transformations.
The primary chemical reactions involving 3-Oxo-OPC8-CoA include:
The mechanism of action for 3-Oxo-OPC8-CoA primarily revolves around its role as a precursor in jasmonate biosynthesis:
The physical properties of 3-Oxo-OPC8-CoA include:
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed to characterize 3-Oxo-OPC8-CoA and its derivatives during biosynthetic studies.
3-Oxo-OPC8-CoA has several applications in scientific research:
3-Oxo-OPC8-CoA (3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentane-1-octanoyl-CoA) occupies a pivotal position in the octadecanoid pathway, which converts linolenic acid into bioactive jasmonates. This pathway initiates in plastids, where α-linolenic acid (α-LeA) is oxidized by lipoxygenase (LOX) to 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT). Subsequent actions by allene oxide synthase (AOS) and allene oxide cyclase (AOC) yield cis-(+)-12-oxo-phytodienoic acid (OPDA). OPDA is transported to peroxisomes, where OPDA reductase (OPR) reduces it to OPC-8:0 (3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentane-1-octanoic acid). OPC-8:0 is then activated to its CoA ester (OPC-8:0-CoA) by the peroxisomal acyl-activating enzyme OPCL1. 3-Oxo-OPC8-CoA is the third intermediate in the four-step β-oxidation spiral that shortens OPC-8:0-CoA’s side chain, culminating in jasmonic acid (JA) biosynthesis after three cycles [1] [2] [8].
Table 1: Key Intermediates in the Octadecanoid Pathway Leading to 3-Oxo-OPC8-CoA
Intermediate | Enzyme Involved | Subcellular Location | Chemical Transformation |
---|---|---|---|
α-Linolenic acid (α-LeA) | LOX, AOS, AOC | Plastid | Oxidation, cyclization to OPDA |
OPDA | OPR3 | Peroxisome | Reduction to OPC-8:0 |
OPC-8:0 | OPCL1 | Peroxisome | Activation to OPC-8:0-CoA |
OPC-8:0-CoA | ACX (e.g., ACX1A) | Peroxisome | Dehydrogenation to 2-trans-enoyl-CoA |
3-OH-OPC8:0-CoA | MFE (hydratase/dehydrogenase) | Peroxisome | Hydration, oxidation to 3-Oxo-OPC8-CoA |
The accumulation of OPC-8:0 in Arabidopsis opcl1 mutants and tomato acx1a mutants directly impairs JA production, confirming that 3-Oxo-OPC8-CoA generation is indispensable for flux through the pathway [2] [7].
The conversion of OPC-8:0-CoA to JA occurs via the core β-oxidation machinery in peroxisomes, which typically degrades fatty acids but is co-opted for JA synthesis. 3-Oxo-OPC8-CoA is the substrate for the final enzymatic step (thiolysis) in each β-oxidation cycle:
Table 2: Enzymes Catalyzing β-Oxidation of OPC-8:0-CoA to JA
Step | Reaction | Enzyme Class | Key Isoforms (Examples) | Product |
---|---|---|---|---|
1. Dehydrogenation | OPC-8:0-CoA → 2-trans-enoyl-CoA | Acyl-CoA oxidase (ACX) | ACX1A (tomato), ACX1 (A. thaliana) | Enoyl-CoA |
2. Hydration | Enoyl-CoA → 3-OH-acyl-CoA | Enoyl-CoA hydratase (MFE) | MFE-1/2 | 3-Hydroxyacyl-CoA |
3. Oxidation | 3-OH-acyl-CoA → 3-Oxo-acyl-CoA | 3-Hydroxyacyl-CoA dehydrogenase (MFE) | MFE-1/2 | 3-Oxo-OPC8-CoA |
4. Thiolysis | 3-Oxo-acyl-CoA → Acetyl-CoA + shortened acyl-CoA | 3-Ketoacyl-CoA thiolase (KAT) | KAT2 (A. thaliana) | Acetyl-CoA, OPC-6:0-CoA |
Genetic evidence underscores this integration: Tomato acx1a mutants lack wound-induced JA accumulation and systemic defense signaling, while Arabidopsis kat2 mutants exhibit impaired JA biosynthesis [1] [4]. Notably, the peroxisomal β-oxidation enzymes exhibit substrate plasticity, processing both straight-chain fatty acids and cyclic OPC derivatives like 3-Oxo-OPC8-CoA [1] [10].
The entry of OPC-8:0 into β-oxidation is tightly regulated by substrate activation and enzyme specificity:
Table 3: Substrate Preferences of Key Enzymes in JA Precursor β-Oxidation
Enzyme | Preferred Substrate(s) | Activity Toward Cyclic OPC Intermediates | Genetic Evidence |
---|---|---|---|
OPCL1 | OPC-8:0 > OPDA, fatty acids | High specificity for OPC-8:0 | opcl1 mutants accumulate OPC-8:0, reduce JA [7] |
ACX1A | C12–C18 acyl-CoAs, OPC-8:0-CoA | Moderate (lower Km for straight-chain) | acx1a mutants lack wound-induced JA [1] |
MFE | trans-2-enoyl-CoA, 3-OH-acyl-CoA | High (no discrimination against cyclic forms) | MFE mutants block JA synthesis |
KAT2 | 3-Oxo-acyl-CoAs (C4–C16) | Reduced efficiency for 3-Oxo-OPC8-CoA | kat2 mutants show incomplete β-oxidation [4] |
This enzymatic hierarchy ensures that β-oxidation resources are allocated to JA precursor processing under stress conditions, coordinating defense metabolite production [2] [8].
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